molecular formula C17H13NO2 B3045361 4,9-Epoxynaphth[2,3-d]isoxazole, 3a,4,9,9a-tetrahydro-3-phenyl- CAS No. 105562-17-2

4,9-Epoxynaphth[2,3-d]isoxazole, 3a,4,9,9a-tetrahydro-3-phenyl-

Cat. No.: B3045361
CAS No.: 105562-17-2
M. Wt: 263.29 g/mol
InChI Key: SVIFRGZAVGAWDP-UHFFFAOYSA-N
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Description

4,9-Epoxynaphth[2,3-d]isoxazole, 3a,4,9,9a-tetrahydro-3-phenyl-: is a complex organic compound belonging to the class of naphtho[2,3-d]isoxazoles. This compound features a fused naphthalene ring system with an isoxazole ring, which is a five-membered heterocycle containing both oxygen and nitrogen atoms. The presence of the phenyl group at the 3-position adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Epoxynaphth[2,3-d]isoxazole, 3a,4,9,9a-tetrahydro-3-phenyl- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction may start with a naphthalene derivative that undergoes nitration, followed by cyclization with hydroxylamine to form the isoxazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and control reaction conditions precisely. Continuous flow chemistry might be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: : Reduction reactions can be performed on the isoxazole ring or other functional groups present.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: : Reagents such as halogens (Cl₂, Br₂) or strong bases (NaOH) are typically employed.

Major Products Formed

  • Oxidation: : Phenolic derivatives, quinones.

  • Reduction: : Reduced isoxazole derivatives, hydroxylated compounds.

  • Substitution: : Halogenated derivatives, alkylated products.

Scientific Research Applications

  • Chemistry: : It can serve as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: : It could be used in the development of new materials or chemical processes.

Mechanism of Action

4,9-Epoxynaphth[2,3-d]isoxazole, 3a,4,9,9a-tetrahydro-3-phenyl-: can be compared to other naphtho[2,3-d]isoxazole derivatives and similar heterocyclic compounds. Its uniqueness lies in the specific arrangement of its rings and substituents, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

  • Isoxazole derivatives: : Various isoxazole compounds with different substituents.

  • Naphtho[2,3-d]isoxazole derivatives: : Other derivatives with different positions or types of substituents on the naphthalene ring.

Properties

IUPAC Name

12-phenyl-10,14-dioxa-11-azatetracyclo[6.5.1.02,7.09,13]tetradeca-2,4,6,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16(19-15)17(13)20-18-14/h1-9,13,15-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIFRGZAVGAWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3C2C4C5=CC=CC=C5C3O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10536941
Record name 3-Phenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,2]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10536941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105562-17-2
Record name 3-Phenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,2]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10536941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,9-Epoxynaphth[2,3-d]isoxazole, 3a,4,9,9a-tetrahydro-3-phenyl-
Reactant of Route 2
4,9-Epoxynaphth[2,3-d]isoxazole, 3a,4,9,9a-tetrahydro-3-phenyl-
Reactant of Route 3
4,9-Epoxynaphth[2,3-d]isoxazole, 3a,4,9,9a-tetrahydro-3-phenyl-
Reactant of Route 4
4,9-Epoxynaphth[2,3-d]isoxazole, 3a,4,9,9a-tetrahydro-3-phenyl-
Reactant of Route 5
4,9-Epoxynaphth[2,3-d]isoxazole, 3a,4,9,9a-tetrahydro-3-phenyl-
Reactant of Route 6
4,9-Epoxynaphth[2,3-d]isoxazole, 3a,4,9,9a-tetrahydro-3-phenyl-

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